molecular formula C8H16ClNO B2790699 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride CAS No. 2445786-85-4

5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride

Cat. No.: B2790699
CAS No.: 2445786-85-4
M. Wt: 177.67
InChI Key: VOKIWVWJAFNXPC-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride: is a chemical compound with the molecular formula C8H15NO.ClH and a molecular weight of 177.67 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride typically involves the formation of the oxaspiro ring followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring. The methanamine group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaspiro derivatives with additional functional groups, while reduction may produce simpler spirocyclic amines .

Scientific Research Applications

Chemistry: In chemistry, 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its spirocyclic structure may confer unique biological activity, making it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and solubility properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure may allow it to bind to particular enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-4-8)6-10-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKIWVWJAFNXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)COC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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